molecular formula C23H26N2O3 B11224369 4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B11224369
M. Wt: 378.5 g/mol
InChI Key: ZSGBGQODUDLXMR-UHFFFAOYSA-N
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Description

4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group and a chromen-2-one core with dimethyl substitutions at positions 5 and 7. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound’s interaction with neurotransmitter receptors may result in neurological effects, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one

InChI

InChI=1S/C23H26N2O3/c1-16-11-17(2)23-18(13-22(26)28-21(23)12-16)15-24-7-9-25(10-8-24)19-5-4-6-20(14-19)27-3/h4-6,11-14H,7-10,15H2,1-3H3

InChI Key

ZSGBGQODUDLXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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